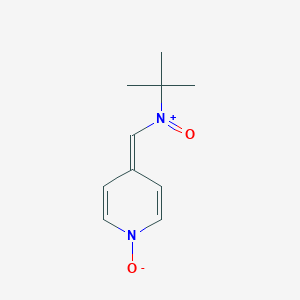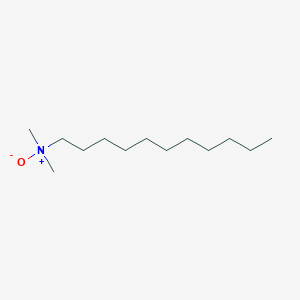
Anhydride oléique
Vue d'ensemble
Description
Oleic anhydride, while not directly mentioned in the provided papers, can be inferred to be a derivative of oleic acid, which is a monounsaturated fatty acid that is widely present in nature and has various applications in chemical synthesis. Oleic acid is known for its role as a surfactant, a catalyst, and a reactant in the synthesis of complex molecules and materials .
Synthesis Analysis
The synthesis of oleic anhydride is not directly described in the provided papers. However, methods for synthesizing fatty acid anhydrides are discussed, which could be applicable to oleic anhydride. For instance, a simple method for preparing fatty acid anhydrides using dicyclohexylcarbodiimide in carbon tetrachloride at room temperature is described, yielding high purity anhydrides . Additionally, the synthesis of oleic acid derivatives through reactions with maleic anhydride is mentioned, which could potentially be adapted for the synthesis of oleic anhydride .
Molecular Structure Analysis
The molecular structure of oleic anhydride would be expected to consist of two oleic acid molecules with the removal of water to form the anhydride linkage. The papers discuss the molecular structures of related compounds, such as the oligomeric molecules formed from oleic acid ozonolysis, which include a complex mixture of linear and cyclic molecules . The structure of oleic acid itself is characterized by an 18-carbon chain with a cis double bond, which is crucial for its reactivity and properties .
Chemical Reactions Analysis
Oleic acid is involved in various chemical reactions, such as ozonolysis, which results in a mixture of reaction products and oligomeric species . It also acts as a Brønsted acidic catalyst for the synthesis of indole derivatives and other densely substituted molecules . The interaction of oleic acid with maleic anhydride has been studied, leading to the formation of adducts that retain the molecular structures of the reactants . These reactions highlight the versatility of oleic acid and its derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oleic acid and its derivatives are influenced by their molecular structures. Oleic acid's surfactant properties are exploited in the synthesis and assembly of nanomaterials, such as perovskite nanocuboids . The physicochemical properties of oleic acid/oleate assemblies have been characterized using various spectroscopic techniques, revealing insights into their membrane properties and phase behavior . The preparation of deuterated oleic acid and its phospholipid derivatives for analytical studies also underscores the importance of understanding the physical properties of these molecules .
Applications De Recherche Scientifique
Biolubrifiants
L'anhydride oléique peut être utilisé pour synthétiser des anhydrides succiniques alkényliques (ASA), qui ont des applications en tant que biolubrifiants . La synthèse implique une réaction an-ène d'oléates de n-alkyle avec l'anhydride maléique. Ces ASA présentent des températures de fusion très basses et une bonne stabilité à haute température, ce qui les rend appropriés pour une utilisation comme lubrifiants biodégradables et moins nocifs pour l'environnement .
Surfactants
En raison de la présence d'une longue chaîne hydrophobe et d'un groupe hautement polaire, les dérivés de l'this compound peuvent agir comme des surfactants efficaces . Leurs valeurs de densité, proches de celles de l'eau, impliquent de bonnes propriétés d'émulsification, ce qui est essentiel pour les surfactants utilisés dans les détergents, les émulsifiants et les dispersants .
Résistance aux champignons dans le bois
Le bois modifié chimiquement à l'aide d'this compound peut améliorer la résistance aux attaques fongiques. Cette application est particulièrement précieuse dans l'industrie de la construction où la durabilité et la longévité des matériaux en bois sont cruciales .
Collage du papier
L'this compound peut réagir avec l'anhydride maléique pour produire des composés utilisés dans le collage du papier. Ce processus améliore la résistance à l'eau du papier et constitue une étape cruciale dans la fabrication du papier .
Polymères à haut module
La réaction de l'this compound avec d'autres composés peut conduire à la création de polymères à haut module. Ces polymères ont une variété d'applications, y compris la production de composites à partir d'huiles végétales, qui sont utilisés dans les industries automobile et aérospatiale pour leurs propriétés légères et résistantes .
Additifs de carburant
Les dérivés de l'this compound peuvent être utilisés comme additifs de carburant pour améliorer la lubrification. Ceci est particulièrement important pour les carburants diesel, où la lubrification peut affecter de manière significative les performances et la longévité du moteur .
Mécanisme D'action
Oleic acid, from which oleic anhydride is derived, has been shown to influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . The anti-inflammatory effect may be related to the inhibition of proinflammatory cytokines and the activation of anti-inflammatory ones .
Safety and Hazards
Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .
Propriétés
IUPAC Name |
[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067031 | |
| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24909-72-6 | |
| Record name | Oleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















